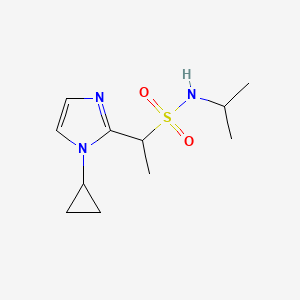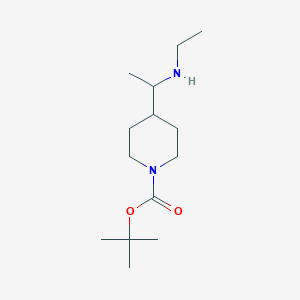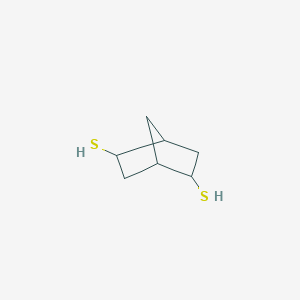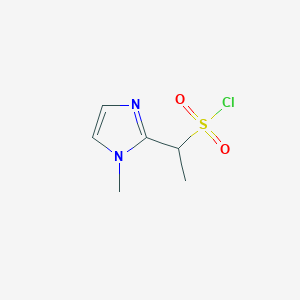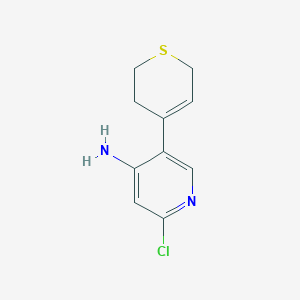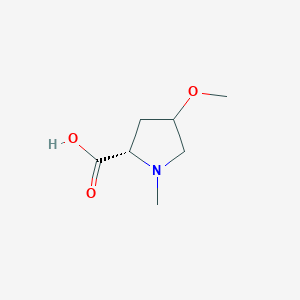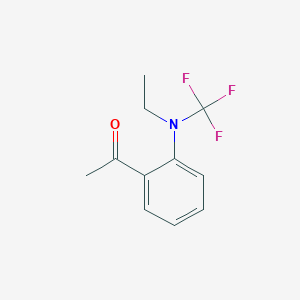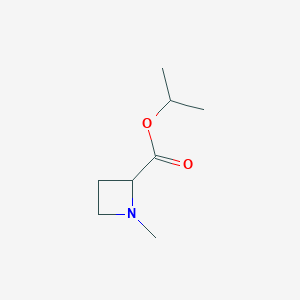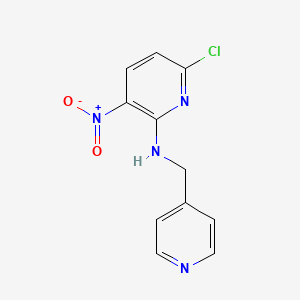
6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C11H9ClN4O2. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals . It is characterized by the presence of a chloro group, a nitro group, and a pyridin-4-ylmethyl group attached to a pyridin-2-amine core.
Preparation Methods
The synthesis of 6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, a chloro group is introduced into the pyridine ring, followed by the nitration of the compound to introduce the nitro group . . Industrial production methods may involve similar steps but are optimized for large-scale production.
Chemical Reactions Analysis
6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. For example, it has been studied as a potential kinase inhibitor, where it binds to the active site of the kinase enzyme, inhibiting its activity . The compound’s effects are mediated through its interactions with various molecular pathways, depending on the specific application.
Comparison with Similar Compounds
6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine can be compared with other similar compounds, such as:
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a methyl group instead of a nitro group, which affects its chemical properties and applications.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1044772-67-9 |
|---|---|
Molecular Formula |
C11H9ClN4O2 |
Molecular Weight |
264.67 g/mol |
IUPAC Name |
6-chloro-3-nitro-N-(pyridin-4-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN4O2/c12-10-2-1-9(16(17)18)11(15-10)14-7-8-3-5-13-6-4-8/h1-6H,7H2,(H,14,15) |
InChI Key |
HPAIVORYFKEOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])NCC2=CC=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13956329.png)
![4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione](/img/structure/B13956335.png)
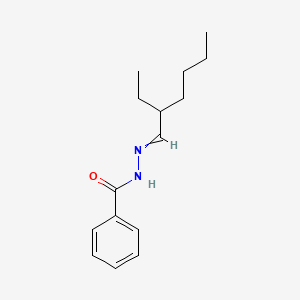

![2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956371.png)
